
2-(Acetyloxy)-5-(benzyloxy)benzoic acid
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Overview
Description
2-(Acetyloxy)-5-(benzyloxy)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an acetyloxy group at the second position and a benzyloxy group at the fifth position on the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)-5-(benzyloxy)benzoic acid typically involves the esterification of 5-(benzyloxy)salicylic acid with acetic anhydride. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The general reaction scheme is as follows:
Starting Material: 5-(Benzyloxy)salicylic acid
Reagent: Acetic anhydride
Catalyst: Sulfuric acid
Conditions: Reflux
The reaction proceeds with the formation of the ester bond between the acetyloxy group and the benzoic acid ring, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Acetyloxy)-5-(benzyloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid.
Reduction: The acetyloxy group can be reduced to form a hydroxyl group.
Substitution: The acetyloxy and benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: 2-(Carboxy)-5-(benzyloxy)benzoic acid
Reduction: 2-(Hydroxy)-5-(benzyloxy)benzoic acid
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-(Acetyloxy)-5-(benzyloxy)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Acetyloxy)-5-(benzyloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid and the active benzoic acid derivative. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-(Acetyloxy)-5-(benzyloxy)benzoic acid can be compared with other similar compounds, such as:
2-(Acetyloxy)benzoic acid (Aspirin): Known for its anti-inflammatory and analgesic properties.
5-(Benzyloxy)salicylic acid: Used as a starting material in the synthesis of this compound.
2-(Benzoyloxy)benzoic acid: Another ester derivative of benzoic acid with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61340-17-8 |
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Molecular Formula |
C16H14O5 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
2-acetyloxy-5-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C16H14O5/c1-11(17)21-15-8-7-13(9-14(15)16(18)19)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,19) |
InChI Key |
ABSKHIAMAMUORZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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